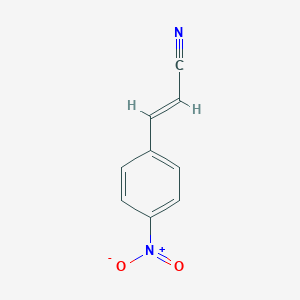

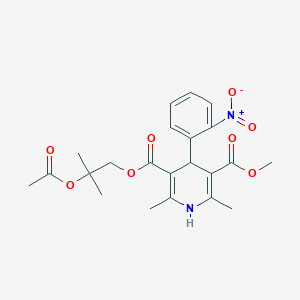

4-Nitrocinnamonitrile

Übersicht

Beschreibung

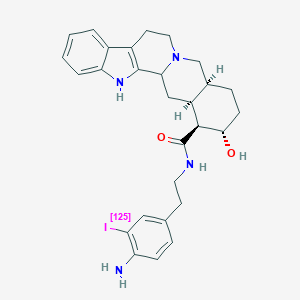

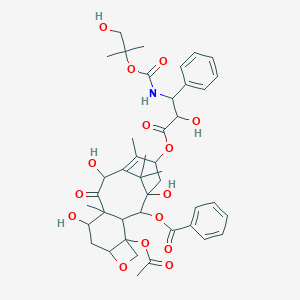

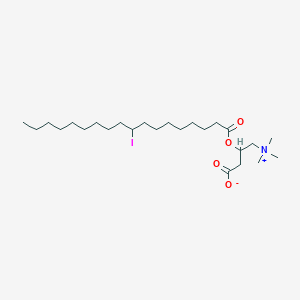

6,15-Diketo-13,14-Dihydro-Prostaglandin F1.alpha. ist ein Metabolit von Prostaglandin I2 (PGI2). Es ist ein Prostaglandin F alpha, das Keto-Substituenten an den Positionen 6 und 15 trägt. Diese Verbindung ist bekannt für ihre Rolle bei der Steigerung der intrazellulären zyklischen Adenosinmonophosphat (cAMP) und des Cholesterin-Katabolismus in glatten Muskelzellen der Rinderarterien .

Vorbereitungsmethoden

Die Herstellung von 6,15-Diketo-13,14-Dihydro-Prostaglandin F1.alpha. beinhaltet die Reduktion der C-13,14-Doppelbindung in 15-Keto-Prostaglandin F2.alpha. durch das Enzym Prostaglandin-Delta-13-Reduktase, dem in der metabolischen Sequenz die Wirkung der 15-Hydroxyprostaglandin-Dehydrogenase vorausgehen muss . Industrielle Produktionsmethoden umfassen typischerweise die Extraktion und Kristallisation aus gereinigten biologischen Extrakten .

Analyse Chemischer Reaktionen

6,15-Diketo-13,14-Dihydro-Prostaglandin F1.alpha. unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Die Reduktion der C-13,14-Doppelbindung ist ein wichtiger Schritt bei seiner Bildung.

Substitution: Verschiedene Substitutionsreaktionen können an den Hydroxyl- und Ketogruppen auftreten.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Enzyme wie Prostaglandin-Delta-13-Reduktase und 15-Hydroxyprostaglandin-Dehydrogenase . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, umfassen andere Prostaglandin-Metaboliten wie 13,14-Dihydro-15-Keto-Prostaglandin F2.alpha. .

Wissenschaftliche Forschungsanwendungen

6,15-Diketo-13,14-Dihydro-Prostaglandin F1.alpha. hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung bei der Untersuchung des Prostaglandin-Stoffwechsels und der Prostaglandin-Synthese verwendet.

Biologie: Die Verbindung wird auf ihre Rolle in zellulären Signalwegen untersucht, insbesondere in denen, die cAMP beinhalten.

Wirkmechanismus

Der Wirkmechanismus von 6,15-Diketo-13,14-Dihydro-Prostaglandin F1.alpha. beinhaltet seine Interaktion mit spezifischen Rezeptoren und Enzymen im Körper. Es erhöht die intrazellulären cAMP-Spiegel, was wiederum den Cholesterin-Katabolismus in glatten Muskelzellen der Arterien beeinflusst . Zu den beteiligten molekularen Zielen und Wegen gehören die Prostaglandin-Rezeptoren und die Enzyme, die für seinen Stoffwechsel verantwortlich sind, wie z. B. Prostaglandin-Delta-13-Reduktase und 15-Hydroxyprostaglandin-Dehydrogenase .

Wirkmechanismus

The mechanism of action of 6,15-Diketo-13,14-dihydro Prostaglandin F1.alpha. involves its interaction with specific receptors and enzymes in the body. It enhances intracellular cAMP levels, which in turn affects cholesterol catabolism in arterial smooth muscle cells . The molecular targets and pathways involved include the prostaglandin receptors and the enzymes responsible for its metabolism, such as prostaglandin delta 13-reductase and 15-hydroxyprostaglandin dehydrogenase .

Vergleich Mit ähnlichen Verbindungen

6,15-Diketo-13,14-Dihydro-Prostaglandin F1.alpha. kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Prostaglandin F2.alpha.: Ein weiteres Prostaglandin mit ähnlichen Stoffwechselwegen, aber unterschiedlichen biologischen Wirkungen.

13,14-Dihydro-15-Keto-Prostaglandin F2.alpha.: Ein wichtiger zirkulierender Metabolit von Prostaglandin F2.alpha., der durch ähnliche enzymatische Reaktionen gebildet wird.

Prostaglandin I2 (PGI2): Die Stammverbindung, von der 6,15-Diketo-13,14-Dihydro-Prostaglandin F1.alpha.

Die Einzigartigkeit von 6,15-Diketo-13,14-Dihydro-Prostaglandin F1.alpha. liegt in seiner spezifischen Rolle bei der Steigerung von cAMP und des Cholesterin-Katabolismus, die es von anderen Prostaglandinen unterscheidet .

Eigenschaften

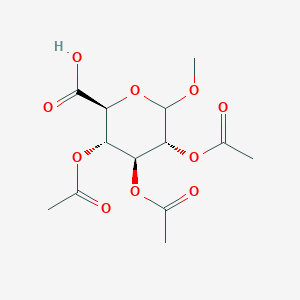

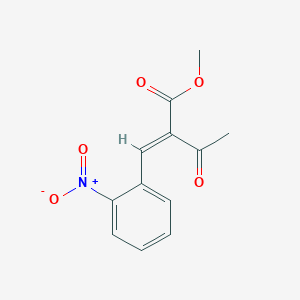

IUPAC Name |

(E)-3-(4-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFGEWUHBJJYKR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27892-88-2 | |

| Record name | Cinnamonitrile, p-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027892882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

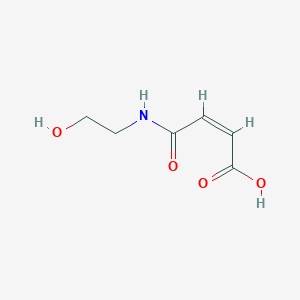

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

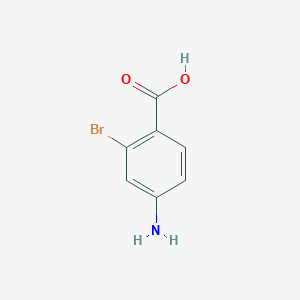

Q1: How is 4-nitrocinnamonitrile formed according to the research?

A1: The research paper describes the reaction of certain Schiff bases with superoxide ions in acetonitrile []. Specifically, when N-(4-nitrobenzylidene)aniline, a type of Schiff base, reacts with superoxide ions, it forms an adduct. This adduct then undergoes further oxidation, ultimately yielding this compound as a product [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

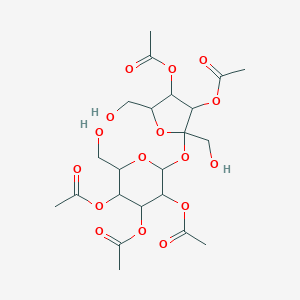

![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)